thromboxane A2

Catalog No.
S545294
CAS No.
57576-52-0
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thromboxane A2

CAS Number

57576-52-0

Product Name

thromboxane A2

IUPAC Name

(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1

InChI Key

DSNBHJFQCNUKMA-SCKDECHMSA-N

SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Thromboxane A2; TXA-2; TXA 2; TXA2; Rabbit aorta contracting substance;

Canonical SMILES

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O

Description

The exact mass of the compound thromboxane A2 is 338.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Thromboxanes. It belongs to the ontological category of thromboxanes A in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Thromboxanes [FA0303]. However, this does not mean our product can be used or applied in the same or a similar way.

TXA2 and Platelet Aggregation

One of the primary areas of research revolves around TXA2's role in platelet aggregation. TXA2 is a powerful inducer of platelet aggregation, causing platelets to clump together and form a clot at the site of injury. This function is vital for maintaining normal blood clotting. Researchers utilize TXA2 to study platelet function in vitro (in a laboratory setting) and investigate its interaction with other platelet activating agents []. Additionally, TXA2 receptor antagonists are being explored as potential antiplatelet drugs to prevent excessive clot formation in conditions like stroke and myocardial infarction (heart attack) [].

TXA2 and Cardiovascular Disease

Thromboxane A2 is implicated in the pathogenesis of various cardiovascular diseases. Research suggests that TXA2 contributes to vasoconstriction (narrowing of blood vessels), which can elevate blood pressure and restrict blood flow to the heart and other organs. Studies investigate the potential of TXA2 modulators, such as receptor antagonists and synthase inhibitors, in managing conditions like atherosclerosis (plaque buildup in arteries) and coronary artery disease.

TXA2 and Other Diseases

Scientific research is exploring the potential involvement of TXA2 in various other diseases beyond cardiovascular issues. Studies investigate the role of TXA2 in:

  • Pulmonary diseases: TXA2 may contribute to bronchoconstriction (airway narrowing) in asthma and other respiratory conditions [].
  • Inflammation: TXA2's role in inflammatory processes is being explored, with potential implications for diseases like arthritis and inflammatory bowel disease.
  • Cancer: Recent research suggests TXA2 might be involved in tumor growth and metastasis (spread of cancer).

Thromboxane A2 is a potent lipid mediator belonging to the eicosanoid family, which are derived from arachidonic acid. It plays a crucial role in hemostasis and is primarily produced by activated platelets. Thromboxane A2 is synthesized from prostaglandin H2 through the action of thromboxane synthase. Its primary functions include promoting platelet aggregation and vasoconstriction, making it essential in the physiological response to injury and inflammation. The compound acts through specific receptors known as thromboxane A2 receptors, which are G protein-coupled receptors that mediate its biological effects in various tissues, including platelets and vascular smooth muscle cells .

TXA2 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on platelets, particularly the thromboxane receptor (TP). This binding triggers a signaling cascade that leads to several key events:

  • Platelet aggregation: TXA2 activates platelets, causing them to change shape and stick together, forming a clot at the site of injury [].
  • Vasoconstriction: TXA2 stimulates the smooth muscle cells in blood vessel walls to contract, narrowing the blood vessel and reducing blood flow to the injured area [].

These actions of TXA2 are crucial for stopping bleeding but can also contribute to the formation of blood clots in arteries, potentially leading to heart attack or stroke if dysregulated [].

Physical and Chemical Properties

Due to its short half-life, there is limited data on the physical and chemical properties of TXA2. However, TXB2, its stable metabolite, is a colorless oil with a melting point of around 60°C [].

The synthesis of thromboxane A2 involves several key enzymatic steps:

  • Release of Arachidonic Acid: Phospholipase A2 cleaves arachidonic acid from membrane phospholipids.
  • Conversion to Prostaglandin H2: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2.
  • Formation of Thromboxane A2: Prostaglandin H2 is then converted into thromboxane A2 by thromboxane synthase.

Thromboxane A2 is highly unstable and rapidly hydrolyzes to thromboxane B2, which is biologically inactive, within approximately 30 seconds in aqueous solutions .

Thromboxane A2 exhibits several critical biological activities:

  • Platelet Aggregation: It enhances the activation of platelets and promotes their aggregation, which is vital for blood clot formation.
  • Vasoconstriction: Thromboxane A2 induces contraction of vascular smooth muscle, leading to increased blood pressure and reduced blood flow to non-injured tissues.
  • Inflammatory Response: It contributes to the inflammatory response by recruiting additional platelets and activating other immune cells .

These actions are mediated through two splice variants of its receptor, thromboxane A2 receptor alpha and beta, each coupling to different intracellular signaling pathways, thereby amplifying platelet responses during hemostatic events .

The synthesis of thromboxane A2 can be achieved through various chemical methods, with a focus on stability due to its short half-life. Some notable methods include:

  • Natural Synthesis: Utilizing activated platelets or other cells that naturally produce thromboxane A2.
  • Chemical Synthesis: Developing stable analogs such as U46619 and monofluorinated derivatives that mimic thromboxane A2's structure while enhancing stability for experimental use .
  • Fluorinated Analogues: Recent studies have focused on synthesizing fluorinated analogs that exhibit greater stability compared to natural thromboxane A2, allowing for more extended biological studies .

Thromboxane A2 has several significant applications in both clinical and research settings:

  • Cardiovascular Research: Its role in platelet aggregation makes it a target for antiplatelet therapies, such as aspirin, which inhibits its synthesis.
  • Pharmacological Studies: Researchers utilize stable analogs of thromboxane A2 to study platelet function and the mechanisms underlying thrombosis and hemostasis.
  • Diagnostic Marker: Levels of metabolites like 11-dehydrothromboxane B2 are used as indirect markers for thromboxane A2 production in clinical settings .

Studies have demonstrated that thromboxane A2 interacts with various cellular pathways:

  • G Protein-Coupled Receptor Signaling: Activation of the thromboxane A2 receptor leads to intracellular calcium mobilization and activation of phospholipase C pathways, which are crucial for platelet activation.
  • Cross-Talk with Other Agonists: Thromboxane A2's effects are often amplified by co-stimulation with other agonists like adenosine diphosphate and collagen, highlighting its role in a complex signaling network during hemostasis .

Thromboxane A2 shares structural and functional similarities with other eicosanoids. Here are some comparable compounds:

CompoundKey CharacteristicsUnique Aspects
Prostaglandin E2Mediates inflammation and pain; vasodilatorOpposes vasoconstriction effects
Prostaglandin I2Inhibits platelet aggregation; vasodilatorFunctions as a natural antagonist to thromboxane A2
Leukotriene B4Promotes inflammation; chemotactic agent for neutrophilsPrimarily involved in immune response
IsoprostanesFree radical-induced products; can activate similar receptorsReflect oxidative stress conditions

Thromboxane A2's unique prothrombotic properties distinguish it from these compounds, particularly its direct role in platelet activation during hemostatic processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

352.22497412 g/mol

Monoisotopic Mass

352.22497412 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4C2A5G825S

Other CAS

57576-52-0

Wikipedia

Thromboxane_A2

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Thromboxanes [FA0303]

Dates

Modify: 2024-04-14
1: Pagliaccia F, Habib A, Pitocco D, Petrucci G, Zaccardi F, Di Stasio E, Rocca B. Stability of urinary thromboxane A2 metabolites and adaptation of the extraction method to small urine volume. Clin Lab. 2014;60(1):105-11. PubMed PMID: 24600983.
2: Hernandez JM, Janssen LJ. Revisiting the usefulness of thromboxane-A2 modulation in the treatment of bronchoconstriction in asthma. Can J Physiol Pharmacol. 2015 Feb;93(2):111-7. doi: 10.1139/cjpp-2014-0364. Epub 2014 Dec 9. Review. PubMed PMID: 25581104.
3: Iorio-Morin C, Germain P, Roy S, Génier S, Labrecque P, Parent JL. Thromboxane A2 modulates cisplatin-induced apoptosis through a Siva1-dependent mechanism. Cell Death Differ. 2012 Aug;19(8):1347-57. doi: 10.1038/cdd.2012.11. Epub 2012 Feb 17. PubMed PMID: 22343716; PubMed Central PMCID: PMC3392624.
4: Zhilyuk VI, Levykh AE, Mamchur VI. A study of the mechanisms for antiaggregant activity of pyrrolidone derivatives in rats with chronic hyperglycemia. Bull Exp Biol Med. 2014 Apr;156(6):799-802. doi: 10.1007/s10517-014-2454-8. Epub 2014 May 3. PubMed PMID: 24824701.
5: Andoh T, Yamamoto A, Haza S, Yuhki KI, Ushikubi F, Narumiya S, Kuraishi Y. Thromboxane A2 is Involved in Itch-associated Responses in Mice with Atopic Dermatitis-like Skin Lesions. Acta Derm Venereol. 2016 Nov 2;96(7):899-904. doi: 10.2340/00015555-2437. PubMed PMID: 27066774.
6: Halushka PV, Lefer AM. Thromboxane A2 in health and disease. Fed Proc. 1987 Jan;46(1):131-2. PubMed PMID: 3542572.
7: Devillier P, Bessard G. Thromboxane A2 and related prostaglandins in airways. Fundam Clin Pharmacol. 1997;11(1):2-18. Review. PubMed PMID: 9182072.
8: Tada M, Hoshida S, Kuzuya T, Inoue M, Minamino T, Abe H. Augmented thromboxane A2 generation and efficacy of its blockade in acute myocardial infarction. Int J Cardiol. 1985 Jul;8(3):301-12. PubMed PMID: 4040500.
9: Suehiro T, Yanaga K, Itasaka H, Kishikawa K, Shirbe K, Shimada M, Sugimachi K. Thromboxane A2 in preservation-reperfusion injury: the effect of thromboxane A2 synthetase inhibitor. J Surg Res. 1996 May;62(2):216-23. PubMed PMID: 8632642.
10: Lefer AM, Smith EF 3rd, Araki H, Smith JB, Aharony D, Claremon DA, Magolda RL, Nicolaou KC. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proc Natl Acad Sci U S A. 1980 Mar;77(3):1706-10. PubMed PMID: 6929517; PubMed Central PMCID: PMC348566.
11: Jeremy JY, Mikhailidis DP, Thompson CS, Barradas MA, Dandona P. Platelet thromboxane A2 synthesizing capacity is enhanced by fasting but diminished by diabetes mellitus in the rat. Diabetes Res. 1988 Aug;8(4):177-81. PubMed PMID: 3233878.
12: Modesti PA, Abbate R, Gensini GF, Colella A, Neri Serneri GG. Platelet thromboxane A2 receptors in type I diabetes. Clin Sci (Lond). 1991 Feb;80(2):101-5. PubMed PMID: 1848160.
13: Purchase M, Dusting GJ, Li DM, Read MA. Physiological concentrations of epinephrine potentiate thromboxane A2 release from platelets in the isolated rat heart. Circ Res. 1986 Jan;58(1):172-6. PubMed PMID: 3080260.
14: Sachinidis A, Flesch M, Ko Y, Schrör K, Böhm M, Düsing R, Vetter H. Thromboxane A2 and vascular smooth muscle cell proliferation. Hypertension. 1995 Nov;26(5):771-80. PubMed PMID: 7591017.
15: Reilly M, Fitzgerald GA. Cellular activation by thromboxane A2 and other eicosanoids. Eur Heart J. 1993 Dec;14 Suppl K:88-93. Review. PubMed PMID: 8131796.
16: Pandey AK, Yin X, Schiffer RB, Hutson JC, Stocco DM, Grammas P, Wang X. Involvement of the thromboxane A2 receptor in the regulation of steroidogenic acute regulatory gene expression in murine Leydig cells. Endocrinology. 2009 Jul;150(7):3267-73. doi: 10.1210/en.2008-1425. Epub 2009 Mar 26. PubMed PMID: 19325001; PubMed Central PMCID: PMC2703522.
17: Heemskerk JW, Feijge MA, Kester A, Hornstra G. Dietary fat modifies thromboxane A2-induced stimulation of rat platelets. Biochem J. 1991 Sep 1;278 ( Pt 2):399-404. PubMed PMID: 1898333; PubMed Central PMCID: PMC1151356.
18: Nagai H, Shimazawa T, Yakuo I, Aoki M, Koda A, Kasahara M. The role of thromboxane A2 [TxA2] in liver injury in mice. Prostaglandins. 1989 Oct;38(4):439-46. PubMed PMID: 2813811.
19: Smith EF 3rd. Thromboxane A2 in cardiovascular and renal disorders: is there a defined role for thromboxane receptor antagonists or thromboxane synthase inhibitors? Eicosanoids. 1989;2(4):199-212. Review. PubMed PMID: 2534279.
20: Moncada S, Vane JR. Interrelationships between prostacyclin and thromboxane A2. Ciba Found Symp. 1980;78:165-83. PubMed PMID: 6258879.

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